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Compound of Interest

Compound Name: CDD-1653

Cat. No.: B15543945 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro and potential in vivo

applications of CDD-1653, a potent and highly selective inhibitor of the Bone Morphogenetic

Protein Receptor Type II (BMPR2). This document includes a summary of its mechanism of

action, protocols for its use in cell-based assays, and a representative protocol for in vivo

studies based on a functionally related compound.

Mechanism of Action
CDD-1653 is a first-in-class, highly potent, and selective kinase inhibitor of BMPR2 with an

IC50 of 2.8 nM.[1][2][3][4] It functions by competing with ATP for binding to the kinase domain

of BMPR2. This inhibition disrupts the downstream signaling cascade, primarily by reducing the

phosphorylation of SMAD1/5/8 transcription factors.[1] The BMP signaling pathway, in which

BMPR2 plays a crucial role, is vital for cellular processes such as proliferation, differentiation,

and apoptosis.[5] Dysregulation of this pathway has been implicated in various diseases,

including cancer and skeletal defects.[3]
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Parameter Value Cell Line/System Notes

IC50 (BMPR2 Kinase

Assay)
2.8 nM Biochemical Assay

Demonstrates high

potency and

selectivity for BMPR2.

[3]

IC50 (BRE-Luciferase

Reporter Assay)
6.92 µM 293T-BRE-Luc Cells

Measures the

inhibition of BMP-

mediated gene

expression in a

cellular context.[6]

Cellular Concentration

for SMAD1/5

Phosphorylation

Inhibition

25 µM
HEK293T and

HUVEC Cells

Pretreatment with this

concentration

significantly

decreased BMP2- and

BMP9-stimulated

phosphorylation of

SMAD1/5.[6]

Metabolic Stability

(t1/2 in Mouse Liver

Microsomes)

40 min
Mouse Liver

Microsomes

Indicates good

stability.

Metabolic Stability

(t1/2 in Human Liver

Microsomes)

305 min
Human Liver

Microsomes

Shows excellent

stability in a human-

derived system.

Representative In Vivo Dosage of a BMPR2 Pathway
Modulator (FK506/Tacrolimus)
Note: The following data is for FK506 (tacrolimus), a compound that activates BMPR2

signaling, and is provided as a reference for a potential starting point for in vivo studies with

BMPR2 modulators. No specific in vivo dosage data for CDD-1653 has been publicly reported.
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Animal Model Dosage
Route of
Administration

Frequency Study Context

Mice 0.5 mg/kg
Subcutaneous

Injection
Daily

Prevention of

hypoxic

pulmonary

hypertension in

mice with

endothelial cell-

specific Bmpr2

deletion.[7]

Rats 1.5 mg/kg
Subcutaneous

Injection
Daily

Reversal of

monocrotaline-

induced

pulmonary

hypertension.[7]

Rats 0.5 mg/kg
Subcutaneous

Injection
Daily

Reversal of

severe

pulmonary

hypertension

with neointima

formation.[7]

Experimental Protocols
In Vitro Protocol: Inhibition of SMAD1/5 Phosphorylation
This protocol describes how to assess the inhibitory effect of CDD-1653 on BMP-induced

SMAD1/5 phosphorylation in cell culture.

Materials:

CDD-1653

HEK293T or Human Umbilical Vein Endothelial Cells (HUVECs)

Appropriate cell culture medium and supplements
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Recombinant human BMP2 or BMP9

Phosphate-buffered saline (PBS)

Cell lysis buffer

Primary antibodies: anti-phospho-SMAD1/5, anti-total SMAD1, anti-total SMAD5, and a

loading control (e.g., anti-GAPDH)

Secondary antibody (e.g., HRP-conjugated)

Western blot reagents and equipment

Procedure:

Cell Culture: Plate HEK293T or HUVEC cells and grow to 70-80% confluency.

Inhibitor Pretreatment: Prepare a stock solution of CDD-1653 in DMSO. Dilute the stock

solution in cell culture medium to the desired final concentration (e.g., 25 µM).[6]

Remove the old medium from the cells and add the medium containing CDD-1653. Incubate

for 30 minutes at 37°C.

BMP Stimulation: Add recombinant BMP2 (e.g., 5 ng/mL for HEK293T) or BMP9 (e.g., 0.5

ng/mL for HUVECs) to the culture medium.[8] Incubate for 15 minutes at 37°C.

Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to extract total protein.

Western Blotting:

Determine the protein concentration of the lysates.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane and then incubate with primary antibodies against phospho-

SMAD1/5, total SMAD1, and total SMAD5.

Incubate with the appropriate secondary antibody.
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Detect the protein bands using a suitable chemiluminescence substrate and imaging

system.

Normalize the phospho-SMAD1/5 signal to the total SMAD1/5 and loading control signals.

In Vivo Protocol: Preparation and Administration of
CDD-1653
This protocol provides a method for dissolving CDD-1653 for in vivo use, based on

manufacturer recommendations.

Materials:

CDD-1653

Dimethyl sulfoxide (DMSO)

PEG300

Tween-80

Saline (0.9% NaCl) or Corn oil

Dissolution Protocol 1 (for aqueous-based administration):

Prepare a stock solution of CDD-1653 in DMSO (e.g., 50 mg/mL).

To prepare a 5 mg/mL working solution, take 100 µL of the 50 mg/mL DMSO stock solution.

Add 400 µL of PEG300 and mix thoroughly.

Add 50 µL of Tween-80 and mix thoroughly.

Add 450 µL of saline to bring the final volume to 1 mL. The final solvent composition will be

10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Dissolution Protocol 2 (for oil-based administration):

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b15543945?utm_src=pdf-body
https://www.benchchem.com/product/b15543945?utm_src=pdf-body
https://www.benchchem.com/product/b15543945?utm_src=pdf-body
https://www.benchchem.com/product/b15543945?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15543945?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare a stock solution of CDD-1653 in DMSO (e.g., 50 mg/mL).

To prepare a 5 mg/mL working solution, take 100 µL of the 50 mg/mL DMSO stock solution.

Add 900 µL of corn oil and mix thoroughly. The final solvent composition will be 10% DMSO

and 90% corn oil.

Administration:

The appropriate route of administration (e.g., intraperitoneal, oral gavage, subcutaneous)

and dosing volume will depend on the specific animal model and experimental design.

It is recommended to prepare the working solution fresh on the day of use.
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Caption: BMPR2 signaling pathway and the inhibitory action of CDD-1653.
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Caption: General experimental workflow for in vivo studies with CDD-1653.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States
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